molecular formula C24H48O4 B1617232 Trimethylolpropane monostearate CAS No. 60130-68-9

Trimethylolpropane monostearate

Cat. No.: B1617232
CAS No.: 60130-68-9
M. Wt: 400.6 g/mol
InChI Key: WZUNUACWCJJERC-UHFFFAOYSA-N
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Description

Trimethylolpropane monostearate is an ester derived from trimethylolpropane and stearic acid. It is widely used in various industrial applications due to its unique properties, such as excellent lubricity, biodegradability, and low toxicity. This compound is particularly valued in the production of biolubricants, cosmetics, and as an additive in polymer formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylolpropane monostearate is typically synthesized through an esterification reaction between trimethylolpropane and stearic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under controlled temperature conditions, usually around 60-80°C. The reaction mixture is stirred continuously to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the esterification process is often optimized for higher yields and purity. This involves using a higher molar ratio of stearic acid to trimethylolpropane, typically around 3:1, and employing vacuum distillation to remove water formed during the reaction. The use of continuous reactors and advanced separation techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Trimethylolpropane monostearate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to trimethylolpropane and stearic acid.

    Oxidation: It can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.

    Transesterification: It can react with other alcohols or acids to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, temperature around 50-70°C.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, temperature around 60-80°C.

    Transesterification: Alcohols or acids, acid or base catalysts, temperature around 60-80°C.

Major Products Formed:

Scientific Research Applications

Trimethylolpropane monostearate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of trimethylolpropane monostearate primarily involves its ability to reduce friction and wear between surfaces. This is achieved through the formation of a thin lubricating film on the surface, which minimizes direct contact and reduces the coefficient of friction. The molecular structure of this compound allows it to interact with various substrates, enhancing its lubricity and stability under different conditions .

Comparison with Similar Compounds

    Trimethylolpropane triacrylate: Used in UV-curable coatings and adhesives.

    Trimethylolpropane trioleate: Employed as a biolubricant and plasticizer.

    Trimethylolpropane tris(3-mercaptopropionate): Utilized in thiol-epoxy click reactions for polymer synthesis.

Uniqueness: Trimethylolpropane monostearate stands out due to its excellent biodegradability and low toxicity, making it an environmentally friendly alternative to traditional lubricants and additives. Its unique combination of properties, such as high lubricity, stability, and compatibility with various substrates, makes it a versatile compound in multiple applications .

Properties

IUPAC Name

2,2-bis(hydroxymethyl)butyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)28-22-24(4-2,20-25)21-26/h25-26H,3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUNUACWCJJERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886382
Record name Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester
Source EPA DSSTox
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Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60130-68-9
Record name 2,2-Bis(hydroxymethyl)butyl octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60130-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060130689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester
Source EPA Chemicals under the TSCA
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Record name Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis(hydroxymethyl)butyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.411
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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